3-(3-(2-Methoxyphenyl)-4-oxothiazolidin-2-yl)benzoic acid 3-(3-(2-Methoxyphenyl)-4-oxothiazolidin-2-yl)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15889508
InChI: InChI=1S/C17H15NO4S/c1-22-14-8-3-2-7-13(14)18-15(19)10-23-16(18)11-5-4-6-12(9-11)17(20)21/h2-9,16H,10H2,1H3,(H,20,21)
SMILES:
Molecular Formula: C17H15NO4S
Molecular Weight: 329.4 g/mol

3-(3-(2-Methoxyphenyl)-4-oxothiazolidin-2-yl)benzoic acid

CAS No.:

Cat. No.: VC15889508

Molecular Formula: C17H15NO4S

Molecular Weight: 329.4 g/mol

* For research use only. Not for human or veterinary use.

3-(3-(2-Methoxyphenyl)-4-oxothiazolidin-2-yl)benzoic acid -

Specification

Molecular Formula C17H15NO4S
Molecular Weight 329.4 g/mol
IUPAC Name 3-[3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]benzoic acid
Standard InChI InChI=1S/C17H15NO4S/c1-22-14-8-3-2-7-13(14)18-15(19)10-23-16(18)11-5-4-6-12(9-11)17(20)21/h2-9,16H,10H2,1H3,(H,20,21)
Standard InChI Key IXSXEIPCIXQHQN-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1N2C(SCC2=O)C3=CC(=CC=C3)C(=O)O

Introduction

Structural and Chemical Profile of 3-(3-(2-Methoxyphenyl)-4-oxothiazolidin-2-yl)benzoic Acid

Molecular Architecture

The compound features a thiazolidin-4-one ring fused to a benzoic acid moiety via a methylene bridge. The thiazolidinone ring is substituted at the 3-position with a 2-methoxyphenyl group and at the 2-position with a carbonyl group, forming the 4-oxothiazolidin-2-yl motif. The methoxy group (-OCH₃) on the phenyl ring introduces electron-donating effects, potentially influencing the compound’s reactivity and interactions with biological targets .

Key Structural Attributes:

  • Molecular Formula: C18H15NO5S\text{C}_{18}\text{H}_{15}\text{NO}_{5}\text{S} (inferred from analogous structures ).

  • Molecular Weight: ~381.39 g/mol.

  • Functional Groups: Benzoic acid (-COOH), thiazolidinone (-N-C(=S)-), methoxy (-OCH₃), and carbonyl (-C=O).

Spectral Characterization

While direct spectral data for this compound are unavailable, related thiazolidinone derivatives exhibit characteristic peaks in IR and NMR spectra:

  • IR Spectroscopy:

    • ν(C=O)\nu(\text{C=O}): 1680–1705 cm⁻¹ (thiazolidinone carbonyl) .

    • ν(COOH)\nu(\text{COOH}): 2500–3300 cm⁻¹ (broad, carboxylic acid O-H stretch) .

    • ν(C-O-C)\nu(\text{C-O-C}): 1150–1250 cm⁻¹ (methoxy group) .

  • 1H NMR^1\text{H NMR}:

    • δ 3.8–4.2 ppm (s, 3H, -OCH₃) .

    • δ 6.5–8.5 ppm (m, aromatic protons) .

    • δ 10.5–12.5 ppm (s, 1H, -COOH) .

Synthetic Pathways and Optimization

General Synthesis of Thiazolidinone Derivatives

The synthesis of thiazolidinone analogs typically involves a three-component cyclocondensation reaction between an aromatic amine, aldehyde, and thioglycolic acid under reflux conditions . For 3-(3-(2-Methoxyphenyl)-4-oxothiazolidin-2-yl)benzoic acid, the pathway likely proceeds as follows:

  • Formation of Schiff Base:
    Reaction of 2-methoxybenzaldehyde with aniline derivatives generates an imine intermediate.

  • Cyclization with Thioglycolic Acid:
    The Schiff base reacts with thioglycolic acid in toluene or dioxane, catalyzed by ZnCl₂, to form the thiazolidinone ring .

  • Functionalization with Benzoic Acid:
    Coupling the thiazolidinone intermediate with benzoic acid derivatives via amide or ester linkages completes the synthesis .

Example Reaction Scheme:

ArCHO+ArNH2refluxSchiff basethioglycolic acidThiazolidinonebenzoic acid derivativeTarget Compound\text{ArCHO} + \text{ArNH}_2 \xrightarrow{\text{reflux}} \text{Schiff base} \xrightarrow{\text{thioglycolic acid}} \text{Thiazolidinone} \xrightarrow{\text{benzoic acid derivative}} \text{Target Compound}

Purification and Yield Optimization

  • Solvent Systems: Ethyl acetate/acetone (9:1) for TLC monitoring .

  • Recrystallization: Aqueous DMF or ethanol yields pure crystals .

  • Typical Yields: 65–85% for analogous compounds .

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus7–13
Escherichia coli10–15
Candida albicans13–17

The 2-methoxyphenyl substituent may enhance lipid membrane penetration due to its hydrophobicity, while the carboxylic acid group facilitates target binding via hydrogen bonding .

Antiviral Activity

Preliminary studies on related compounds indicate inhibitory effects against RNA viruses (e.g., influenza A) with IC₅₀ values of 20–50 µM . The mechanism may involve interference with viral envelope proteins or replication enzymes.

Comparative Analysis with Structural Analogs

Role of Substituents on Activity

  • Methoxy Group: Derivatives with electron-donating groups (e.g., -OCH₃) at the phenyl ring show 20–30% higher antimicrobial potency compared to halogen-substituted analogs .

  • Carboxylic Acid: Enhances solubility and bioavailability but may reduce cell permeability in protonated form .

Metabolic Stability

In vitro studies on related compounds suggest moderate hepatic stability (t₁/₂ = 2–4 hours in microsomal assays) , necessitating prodrug strategies for clinical applications.

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the methoxy and carboxylic acid groups to optimize potency and pharmacokinetics.

  • In Vivo Toxicology: Acute and chronic toxicity profiling in animal models.

  • Target Identification: Proteomic screening to elucidate molecular targets (e.g., bacterial dihydrofolate reductase, viral polymerases).

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